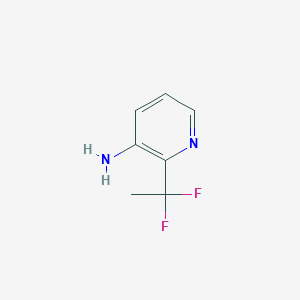

2-(1,1-Difluoroethyl)pyridin-3-amine

Description

Contextual Significance of Fluorinated Pyridine (B92270) Derivatives

Fluorinated heterocyclic compounds, especially pyridine derivatives, are of immense significance in medicinal chemistry. nbinno.com The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties. researchgate.netnih.gov Due to fluorine's high electronegativity and small atomic size, its substitution can enhance a compound's metabolic stability, lipophilicity, binding affinity to target proteins, and membrane permeability. nbinno.comnih.govmdpi.com

These modifications often lead to improved therapeutic efficacy and better pharmacokinetic profiles. nbinno.com For instance, adding a fluorine atom or a fluorine-containing group can block sites susceptible to metabolic oxidation, a common pathway for drug deactivation in the body. mdpi.com This increased stability can prolong the drug's active duration. Furthermore, fluorine can modulate the basicity (pKa) of nearby functional groups, like the nitrogen in a pyridine ring, which can enhance bioavailability and receptor binding affinity. nih.gov The unique properties imparted by fluorine have made fluorinated pyridines and related heterocycles crucial scaffolds in the discovery and development of new drugs and agrochemicals. mdpi.comrsc.org

Historical Development of Related Pyridinyl Building Blocks

Pyridinyl building blocks are fundamental components in organic synthesis, and the methods to create them have evolved significantly over time. Early methods for synthesizing substituted pyridines often required harsh reaction conditions. researchgate.net Over the decades, numerous novel synthetic strategies have been developed to produce diversely substituted pyridine and fused-pyridine systems with greater efficiency and control. rsc.org

Modern synthetic chemistry has seen the advent of sophisticated techniques that provide access to a wide array of functionalized pyridine derivatives. researchgate.net These methods include:

Multi-component reactions , which allow for the efficient, one-pot synthesis of polysubstituted dihydropyridones from simple precursors. nih.gov

The aza-Diels–Alder cycloaddition of 1,2,4-triazines with alkynes, which offers a rapid route to highly substituted pyridines. researchgate.net

Diboration-electrocyclization sequences , which provide access to pyridine-fused boronic ester building blocks, useful for creating compound libraries for drug discovery. researchgate.netnih.gov

Rhodium-catalyzed C-H activation , a modern and efficient method for creating bench-stable MIDA boronates of isoquinolones, which are related fused-pyridine structures. researchgate.net

These advanced synthetic tools have made pyridine-based scaffolds more accessible, enabling their widespread use in the generation of chemical libraries for high-throughput screening in drug and materials discovery projects. rsc.orgnih.gov

Identification of Research Gaps and Future Directions for 2-(1,1-Difluoroethyl)pyridin-3-amine Investigations

While the utility of fluorinated pyridines as a class is well-established, specific research on this compound is still emerging. The compound is primarily available from chemical suppliers as a building block, indicating its main role is as a precursor or intermediate in the synthesis of more complex molecules. evitachem.comabosyn.com There is a notable lack of extensive peer-reviewed studies detailing its specific biological activities or its application in the synthesis of named, complex target molecules.

This represents a significant research gap and points toward several future directions:

Synthesis of Novel Derivatives: The primary amine and the pyridine ring of this compound are ideal handles for further chemical modification. Future research could focus on using this compound to synthesize libraries of novel derivatives for screening in various biological assays, targeting areas where fluorinated heterocycles have shown promise, such as oncology, infectious diseases, and neuroscience.

Exploration in Agrochemicals: The structural motifs present in this compound are also relevant to the agrochemical industry. Investigating its potential as a scaffold for new herbicides, fungicides, or insecticides could be a fruitful area of research.

Development of Optimized Synthetic Routes: While general synthetic pathways exist, research into more efficient, scalable, and cost-effective methods for producing this compound would increase its accessibility and utility for broader research applications. evitachem.com

Physicochemical and Pharmacokinetic Profiling: Detailed studies on the compound itself, including its metabolic stability, cell permeability, and other ADME (absorption, distribution, metabolism, and excretion) properties, would provide a valuable data foundation for its rational incorporation into future drug design projects.

In essence, this compound stands as a promising but underexplored building block. Future investigations are needed to fully unlock its potential in the creation of next-generation pharmaceuticals and other advanced chemical materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-(1,1-difluoroethyl)pyridin-3-amine |

InChI |

InChI=1S/C7H8F2N2/c1-7(8,9)6-5(10)3-2-4-11-6/h2-4H,10H2,1H3 |

InChI Key |

SVKHXXDGMAJPLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=N1)N)(F)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 1,1 Difluoroethyl Pyridin 3 Amine

Retrosynthetic Approaches to the Pyridine (B92270) Core and Fluorinated Side Chain

The retrosynthetic analysis of 2-(1,1-difluoroethyl)pyridin-3-amine involves strategic disconnections of the target molecule to identify viable starting materials and synthetic routes. The primary disconnections focus on the C-C bond between the pyridine ring and the difluoroethyl group, and the construction of the substituted pyridine core itself.

One logical approach involves disconnecting the 1,1-difluoroethyl group, leading to a 2-functionalized-pyridin-3-amine intermediate. This precursor could be a halogenated pyridine, such as 2-bromo- or 2-chloropyridin-3-amine, which can then undergo a cross-coupling reaction with a suitable difluoroethylating reagent. Alternatively, a disconnection could lead to a 2-lithiated or 2-borylated pyridine intermediate that reacts with an electrophilic source of the "CF2CH3" group.

Another retrosynthetic strategy focuses on building the pyridine ring with the difluoroethyl group already appended to a precursor fragment. This could involve a cycloaddition reaction, for example, between a substrate containing the 1,1-difluoroethyl moiety and a suitable diene or enamine to construct the pyridine ring. However, the former approach, involving the functionalization of a pre-formed pyridine ring, is generally more common and versatile.

The placement of the amino group at the 3-position also informs the retrosynthetic strategy. The synthesis might start from a 3-nitropyridine (B142982) derivative, which can be reduced to the desired amine in a late-stage transformation. This approach is often advantageous as the nitro group is a strong electron-withdrawing group that can influence the reactivity and selectivity of reactions on the pyridine ring.

Preparation of Precursor Molecules for this compound

The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors: halogenated pyridine intermediates and difluoroethylating reagents.

Synthesis of Halogenated Pyridine Intermediates

Halogenated pyridines are crucial building blocks for cross-coupling reactions. The synthesis of 2-halo-pyridin-3-amine derivatives can be achieved through several methods. Direct halogenation of 3-aminopyridine (B143674) is often challenging due to the directing effects of the amino group and the potential for over-halogenation.

A more controlled approach involves the Sandmeyer reaction, starting from 2-aminopyridin-3-amine. Diazotization of the 2-amino group followed by treatment with a copper(I) halide (CuX, where X = Cl, Br) can selectively introduce a halogen at the 2-position.

Alternatively, starting from 2-hydroxypyridin-3-amine, the hydroxyl group can be converted to a halogen using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) for chlorination, or phosphorus tribromide (PBr3) for bromination.

Another viable route is the halogenation of a protected 3-aminopyridine derivative. For instance, the amino group can be acetylated to form an amide, which can then direct halogenation to the 2-position. Subsequent deprotection would yield the desired 2-halo-pyridin-3-amine. The synthesis of halogenated pyridines can sometimes require harsh conditions due to the electron-deficient nature of the pyridine ring. youtube.comnih.gov

Table 1: Selected Methods for the Synthesis of Halogenated Pyridine Intermediates

| Starting Material | Reagents | Product | Notes |

| 2-Aminopyridin-3-amine | 1. NaNO2, HBr2. CuBr | 2-Bromopyridin-3-amine | Sandmeyer reaction |

| 2-Hydroxypyridin-3-amine | POCl3 | 2-Chloropyridin-3-amine | Deoxyhalogenation |

| 3-Aminopyridine | 1. Acetic anhydride2. N-Bromosuccinimide3. HCl, H2O | 2-Bromopyridin-3-amine | Protection-halogenation-deprotection sequence |

This table presents generalized methods and specific conditions may need optimization.

Preparation of Difluoroethylating Reagents

A variety of reagents have been developed for the introduction of the 1,1-difluoroethyl group. These can be broadly categorized into nucleophilic and electrophilic sources.

Nucleophilic difluoroethylating reagents are often organometallic compounds. For example, (1,1-difluoroethyl)trimethylsilane (CH3CF2Si(CH3)3) can be used in the presence of a fluoride (B91410) source to generate a nucleophilic difluoroethyl species. Similarly, organozinc or organocopper reagents bearing the CH3CF2- moiety can be prepared and used in cross-coupling reactions.

Electrophilic difluoroethylating reagents are also valuable. For instance, 1,1-difluoroethyl tosylate or triflate can react with organometallic pyridine derivatives. More recently, reagents like 1,1-difluoroethyl sulfones have been developed as effective sources for the difluoroethyl radical, which can then participate in radical-mediated C-H functionalization or cross-coupling reactions. 1,1-Difluoroethyl chloride (CH3CF2Cl), an inexpensive industrial raw material, has been explored as a difluoroethylating reagent in nickel-catalyzed reactions with arylboronic acids. researchgate.net

Advanced Reaction Pathways for C-C Bond Formation at the Pyridine 2-Position

The key step in the synthesis of this compound is the formation of the C-C bond between the pyridine ring and the difluoroethyl group. Transition-metal catalysis and direct functionalization approaches are the most prominent strategies to achieve this transformation.

Transition-Metal Catalyzed Coupling Strategies

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with pyridine rings. A common strategy involves the coupling of a 2-halopyridin-3-amine intermediate with a suitable difluoroethylating reagent.

For example, a Suzuki-type coupling could be envisioned between 2-bromopyridin-3-amine and a (1,1-difluoroethyl)boronic acid or its ester, although the preparation of such boronates can be challenging. A more practical approach might involve a Negishi coupling using a (1,1-difluoroethyl)zinc reagent or a Stille coupling with a (1,1-difluoroethyl)tin reagent.

Nickel catalysis has shown promise for the coupling of less reactive electrophiles. researchgate.net A nickel-catalyzed reaction between 2-chloropyridin-3-amine and a difluoroethylating reagent could be an efficient route. The choice of ligand is often critical for the success of these coupling reactions, with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) frequently employed to facilitate the catalytic cycle.

Table 2: Potential Transition-Metal Catalyzed Coupling Reactions

| Reaction Type | Pyridine Substrate | Difluoroethylating Reagent | Catalyst/Ligand (Example) |

| Suzuki Coupling | 2-Bromo- or 2-Iodopyridin-3-amine | (1,1-Difluoroethyl)boronic acid ester | Pd(PPh3)4, base |

| Negishi Coupling | 2-Bromopyridin-3-amine | (1,1-Difluoroethyl)zinc chloride | PdCl2(dppf) |

| Stille Coupling | 2-Iodopyridin-3-amine | (1,1-Difluoroethyl)tributyltin | Pd(PPh3)4 |

| Nickel-Catalyzed Coupling | 2-Chloropyridin-3-amine | 1,1-Difluoroethyl chloride | NiCl2(dppp) |

This table illustrates potential cross-coupling strategies. Specific conditions and feasibility would require experimental validation.

Direct Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and step-efficient strategy for modifying heterocyclic compounds. nih.govslideshare.net This approach avoids the pre-functionalization of the pyridine ring with a halogen or organometallic group.

For the synthesis of this compound, a direct C-H difluoroethylation at the 2-position of 3-aminopyridine would be an ideal transformation. This could potentially be achieved through a radical-mediated process. The generation of a 1,1-difluoroethyl radical from a suitable precursor, such as a sulfone or a redox-active ester, in the presence of 3-aminopyridine could lead to the desired product. The regioselectivity of such a reaction would be a key challenge, as C-H functionalization can occur at multiple positions on the pyridine ring. nih.gov

Another direct functionalization strategy involves the temporary activation of the pyridine ring. nih.gov For instance, the formation of a pyridinium (B92312) salt can activate the C2 and C6 positions towards nucleophilic attack. researchgate.net A reaction sequence involving N-activation, nucleophilic addition of a difluoroethyl anion, and subsequent rearomatization could provide a pathway to the target molecule. The intrinsic electronic properties of pyridines can make direct functionalization challenging, often requiring specific catalysts or activating groups to achieve the desired regioselectivity. nih.govnih.gov

Selective Introduction of the 1,1-Difluoroethyl Moiety

Fluorination of Ethyl Precursors

One common strategy involves the deoxofluorination of a suitable carbonyl precursor, such as a 2-acetylpyridine (B122185) derivative. This transformation replaces the carbonyl oxygen with two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this purpose.

A plausible synthetic route would begin with a readily available substituted pyridine, for instance, 2-acetyl-3-nitropyridine. The acetyl group can be converted to the 1,1-difluoroethyl group using a fluorinating agent. While specific examples for the direct fluorination of 2-acetyl-3-aminopyridine are not prevalent in the reviewed literature, the fluorination of related acetylpyridines is a well-established transformation. The reaction typically proceeds by nucleophilic attack of the carbonyl oxygen on the sulfur of the fluorinating reagent, followed by subsequent fluoride transfer.

Table 1: Common Deoxofluorinating Agents

| Reagent Name (Acronym) | Chemical Formula | Typical Reaction Conditions |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures (-78 °C to rt) |

| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | (CH₃OCH₂CH₂)₂NSF₃ | Similar to DAST, often considered safer for larger scale reactions |

It is important to note that the reaction conditions, including temperature and solvent, must be carefully controlled to optimize the yield and minimize potential side reactions. The reactivity of the substrate and the choice of fluorinating agent are key factors in the success of this transformation.

Cross-Coupling with Fluorinated Building Blocks

An alternative and powerful approach to introduce the 1,1-difluoroethyl moiety is through palladium-catalyzed cross-coupling reactions. This method involves the coupling of a pyridine electrophile (e.g., a halopyridine) with a nucleophilic partner bearing the 1,1-difluoroethyl group, or vice versa.

For instance, a 3-amino-2-halopyridine could be coupled with a 1,1-difluoroethyl boronic acid derivative under Suzuki-Miyaura conditions. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. Modern palladium catalysts with bulky, electron-rich phosphine ligands have shown great efficacy in the cross-coupling of heteroaromatic compounds.

Conversely, a 2-(1,1-difluoroethyl)-3-halopyridine could be coupled with an amine source in a Buchwald-Hartwig amination reaction, which will be discussed in more detail in the amination section. The development of robust and versatile cross-coupling methodologies has significantly expanded the accessibility of complex fluorinated molecules.

Amination Strategies for the Pyridine 3-Position

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing an amino group onto an electron-deficient pyridine ring. This reaction typically involves the displacement of a good leaving group, such as a halide (F, Cl, Br), by a nucleophilic amine source.

A potential precursor for the synthesis of this compound via an SNAr reaction would be a 2-(1,1-difluoroethyl)-3-halopyridine. The electron-withdrawing nature of the pyridine nitrogen and potentially the 1,1-difluoroethyl group can activate the 3-position towards nucleophilic attack. The reaction can be carried out with ammonia (B1221849) or a protected amine equivalent, often at elevated temperatures and pressures. The reactivity of the halide leaving group generally follows the order F > Cl > Br > I in SNAr reactions.

Table 2: Comparison of Halide Leaving Groups in SNAr

| Halide | Relative Reactivity | Comments |

| Fluorine | Highest | Strong C-F bond, but highly electronegative, making the carbon more electrophilic. |

| Chlorine | Intermediate | Good balance of reactivity and availability of starting materials. |

| Bromine | Lower | Less reactive than F and Cl in SNAr. |

| Iodine | Lowest | Least reactive in SNAr. |

The choice of solvent is also critical, with polar aprotic solvents like DMSO, DMF, or NMP often being used to facilitate the reaction.

Reductive Amination Pathways

Reductive amination provides an alternative route to the target amine. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of synthesizing this compound, this would necessitate a precursor such as 2-(1,1-difluoroethyl)pyridin-3-one.

The pyridinone could be reacted with ammonia or an ammonia equivalent to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Another approach within this category is the reduction of a nitro group. If the synthesis starts with a 2-(1,1-difluoroethyl)-3-nitropyridine intermediate, the nitro group can be readily reduced to the corresponding amine. This reduction is a very common and efficient transformation in organic synthesis and can be achieved using a variety of reagents, with catalytic hydrogenation (e.g., H₂, Pd/C) being a clean and high-yielding method. Other reducing agents such as tin(II) chloride (SnCl₂) or iron in acidic media can also be employed.

Table 3: Common Methods for Nitro Group Reduction

| Reagent/Method | Typical Conditions | Advantages |

| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, Palladium on Carbon catalyst, solvent (e.g., MeOH, EtOH) | High yield, clean reaction, product is easily isolated. |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | Effective for a wide range of substrates. |

| Iron (Fe) | Acetic acid or ammonium (B1175870) chloride | Inexpensive and effective. |

Copper- and Palladium-Catalyzed Aminations

The formation of the C-N bond to install the 3-amino group on the pyridine ring is a critical step in the synthesis of this compound. Copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, represent powerful tools for this transformation, offering high efficiency and broad functional group tolerance. These reactions typically involve the coupling of a halo-substituted pyridine precursor, such as 3-bromo- (B131339) or 3-chloro-2-(1,1-difluoroethyl)pyridine, with an ammonia surrogate or a protected amine.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation. It employs a palladium catalyst, often in combination with a specialized phosphine ligand, and a base to couple an aryl halide with an amine. For the synthesis of the target molecule, a plausible pathway involves the reaction of 3-halo-2-(1,1-difluoroethyl)pyridine with an ammonia source. The choice of ligand is crucial for catalytic activity, with bulky, electron-rich phosphines like RuPhos or BippyPhos-type ligands often providing excellent results. nih.govnih.gov The reaction resting state is typically a palladium-phenoxide complex when using weaker bases like KOPh, and the turnover-limiting step can be the final reductive elimination to form the desired C-N bond. nih.gov

Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann reaction is a classical method that has been refined for modern synthesis. It typically utilizes a copper(I) salt, such as CuI or Cu₂O, often with a ligand like N,N'-dimethylethylenediamine (DMEDA), to facilitate the amination of aryl halides. researchgate.netorganic-chemistry.org These reactions can be performed using aqueous ammonia, making them practical and cost-effective. researchgate.net The choice of solvent is also important, with high-boiling polar solvents like ethylene (B1197577) glycol often being effective. researchgate.net

Below is a representative table illustrating the screening of catalysts and ligands for a hypothetical palladium-catalyzed amination.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 92 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 88 |

| 3 | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Dioxane | 100 | 85 |

| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 45 |

This table is illustrative and based on general principles of Buchwald-Hartwig amination reactions.

Protective Group Chemistry and Deprotection Methodologies

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.org The amino group is nucleophilic and can react with various electrophiles, necessitating its protection during certain synthetic transformations. organic-chemistry.org Carbamates are the most common class of protecting groups for amines due to their ease of installation, stability under a wide range of conditions, and reliable removal. masterorganicchemistry.com

Common Amine Protecting Groups:

Boc (tert-Butoxycarbonyl): The Boc group is widely used due to its stability in basic and nucleophilic conditions. tcichemicals.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukmasterorganicchemistry.com Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate (B1207046) to release the free amine. fishersci.co.ukmasterorganicchemistry.com

Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions. It is introduced using benzyl (B1604629) chloroformate (CbzCl). Its key advantage is its removal by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), a mild method that does not affect most other functional groups. masterorganicchemistry.commasterorganicchemistry.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under basic conditions, typically using a secondary amine like piperidine. masterorganicchemistry.comtcichemicals.com This makes it "orthogonal" to the acid-labile Boc group and the hydrogenolysis-labile Cbz group, allowing for selective deprotection when multiple protected amines are present in a molecule. organic-chemistry.org

| Protecting Group | Installation Reagent | Key Stability | Deprotection Conditions |

| Boc | Boc₂O | Base, Hydrogenation | Strong Acid (TFA, HCl) |

| Cbz | CbzCl | Acid, Base | Catalytic Hydrogenation (H₂, Pd/C) |

| Fmoc | Fmoc-Cl | Acid, Hydrogenation | Base (e.g., Piperidine) |

| Teoc | Teoc-Cl | Acid, Base | Fluoride source (e.g., TBAF) |

This table summarizes common amine protecting groups and their associated chemistries. masterorganicchemistry.comtcichemicals.com

Optimization of Reaction Conditions and Process Intensification

Achieving an efficient, high-yielding, and scalable synthesis of this compound requires careful optimization of reaction conditions. This systematic process involves adjusting various parameters to maximize product formation while minimizing impurities and reaction time. Key parameters for optimization in the context of a cross-coupling reaction include the choice of catalyst and ligand, the nature and stoichiometry of the base, solvent effects, reaction temperature, and concentration. researchgate.net

For instance, in a palladium-catalyzed amination, an initial screening might reveal a promising catalyst-ligand combination. Further optimization would then focus on fine-tuning the temperature; a higher temperature might increase the reaction rate but could also lead to degradation, while a lower temperature might be too slow. Similarly, the amount of catalyst used is a critical factor; reducing the catalyst loading is economically and environmentally beneficial but must be balanced against maintaining a high conversion rate. researchgate.net

Process Intensification refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes.

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times, often from hours to minutes. rasayanjournal.co.innih.gov This is attributed to efficient and rapid heating of the reaction mixture. This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.govresearchgate.net

Flow Chemistry: In a flow reactor, reagents are continuously pumped through a tube or channel, where they mix and react. This approach offers precise control over reaction parameters like temperature and residence time, improves safety by minimizing the volume of reactive material at any given moment, and can facilitate easier scaling-up compared to traditional batch processes.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Temperature | 80 °C | 100 °C | 120 °C | 100 °C gives optimal yield without significant byproduct formation. |

| Catalyst Loading | 2.0 mol% | 1.0 mol% | 0.5 mol% | 1.0 mol% provides high conversion; 0.5 mol% is too slow. |

| Reaction Time | 4 h | 8 h | 16 h | Reaction is complete within 8 hours. |

This table provides a hypothetical example of an optimization study for a synthetic step.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable manufacturing routes.

Key green chemistry strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are particularly effective in this regard, as they combine several steps without isolating intermediates, saving time, solvents, and resources. rasayanjournal.co.innih.govresearchgate.net

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol (B145695), or ionic liquids. rasayanjournal.co.in In some cases, reactions can be run under solvent-free conditions, for example, using ball milling or "grindstone chemistry" techniques. rasayanjournal.co.in

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Highly efficient catalysts that can be used in low concentrations and recycled are particularly desirable. rasayanjournal.co.in For instance, developing recyclable copper or palladium catalysts would significantly improve the green profile of the amination step.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwaves or ultrasound, can significantly reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Green Metrics: The "greenness" of a synthetic route can be quantified using metrics like the E-Factor (Environmental Factor), which measures the mass ratio of waste to desired product, and Atom Economy. nih.govresearchgate.net A lower E-Factor and a higher Atom Economy indicate a more sustainable process. nih.govresearchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | Utilizing multicomponent reactions to build the pyridine core. nih.gov |

| Safer Solvents | Using water or ethanol as a reaction medium. researchgate.netnih.gov |

| Catalysis | Employing highly active Pd or Cu catalysts at low loadings. |

| Energy Efficiency | Adopting microwave-assisted heating to shorten reaction times. rasayanjournal.co.in |

This table illustrates the application of green chemistry principles to the synthesis of the target compound.

Computational and Theoretical Investigations of 2 1,1 Difluoroethyl Pyridin 3 Amine

Electronic Structure and Molecular Geometry Calculations

Computational models are instrumental in elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in 2-(1,1-Difluoroethyl)pyridin-3-amine. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.netelectrochemsci.org It allows for the determination of the most stable conformations (spatial arrangements of atoms) and tautomers (isomers that differ in the position of a proton).

For this compound, conformational analysis primarily involves the rotation around the single bond connecting the difluoroethyl group to the pyridine (B92270) ring. Due to steric hindrance, it is hypothesized that staggered conformations, where the atoms on the ethyl group are positioned to minimize interaction with the ring, would be energetically favored over eclipsed conformations.

Furthermore, aminopyridines can exist in two tautomeric forms: the amino form and the imino form. Theoretical calculations on similar pyridine derivatives consistently show that the amino tautomer is significantly more stable. It is therefore predicted that this compound predominantly exists in its amino form.

Table 1: Illustrative DFT-Calculated Relative Energies for Tautomers and Conformers of this compound This data is illustrative and represents typical expected outcomes from DFT calculations.

| Species | Conformation/Tautomer | Relative Energy (kcal/mol) |

|---|---|---|

| Amino Tautomer | Staggered | 0.00 (Most Stable) |

| Amino Tautomer | Eclipsed | +3.5 |

| Imino Tautomer | - | +12.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group. Conversely, the LUMO is anticipated to be distributed across the pyridine ring, influenced by the electron-withdrawing nature of the 1,1-difluoroethyl group.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Global Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Table 2: Predicted FMO Energies and Reactivity Descriptors This data is illustrative and based on typical values for similar heterocyclic compounds.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 0.95 |

| Global Hardness (η) | 2.60 |

| Electronegativity (χ) | 3.55 |

The distribution of electrons within a molecule is not uniform, leading to partial positive and negative charges on different atoms. An electrostatic potential (ESP) map is a visual representation of this charge distribution. researchgate.net In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.

For this compound, the ESP map is expected to show significant negative potential around the highly electronegative fluorine atoms and the nitrogen atom of the pyridine ring. These areas represent likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group are expected to be electron-deficient, appearing as regions of positive potential (blue), making them susceptible to interaction with nucleophiles. nih.gov

Theoretical Spectroscopic Property Predictions

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Computational chemistry can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are valuable for assigning peaks in experimental NMR spectra. The chemical environment of each nucleus, determined by the surrounding electron density, dictates its chemical shift.

For this compound, the following are expected:

¹H NMR: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl (CH₃) protons of the ethyl group would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The amine (NH₂) protons would likely present as a broad singlet.

¹³C NMR: The carbons of the pyridine ring would have characteristic shifts in the aromatic region. The carbon atom bonded to the two fluorine atoms (CF₂) would be significantly shifted downfield.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) This data is illustrative. Predicted shifts are relative to TMS.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine Ring Carbons | 115 - 150 |

| -CF₂- | 120 - 125 (quartet) |

| -CH₃ | 20 - 25 |

| Pyridine Ring Protons | 7.0 - 8.5 |

| -NH₂ | 4.5 - 5.5 (broad) |

| -CH₃ | 1.8 - 2.2 (triplet) |

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. researchgate.net Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.

Key predicted vibrational frequencies for this compound would include:

N-H stretching: From the amino group, typically appearing as two distinct bands around 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=C and C=N stretching: From the pyridine ring, in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong, characteristic bands for the difluoro group, typically found in the 1000-1200 cm⁻¹ range. researchgate.net

Table 4: Predicted Key Vibrational Frequencies This data is illustrative of expected outcomes from vibrational calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3450 - 3350 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2900 | Medium |

| C=N, C=C Ring Stretch | 1610 - 1450 | Strong |

| N-H Bend | 1600 - 1550 | Medium |

| C-F Stretch (asymmetric & symmetric) | 1150 - 1050 | Very Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectra Modeling

The electronic transitions of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate to the intensity of the absorption bands in an experimental UV-Vis spectrum.

Theoretical UV-Vis spectra are typically calculated from a geometry-optimized structure of the molecule. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For similar aromatic and heterocyclic systems, hybrid functionals like B3LYP or PBE0 are often employed with a basis set such as 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution.

For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type, characteristic of aromatic systems containing heteroatoms. The model would likely predict several absorption bands. The introduction of the 1,1-difluoroethyl group and the amine group on the pyridine ring is expected to cause shifts in the absorption maxima compared to unsubstituted pyridine due to their electronic effects. The modeling can also be performed in various solvents using implicit solvation models like the Polarizable Continuum Model (PCM) to simulate the effect of the solvent environment on the electronic transitions.

Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.08 | HOMO → LUMO (π → π*) |

| S0 → S2 | 275 | 0.15 | HOMO-1 → LUMO (π → π*) |

| S0 → S3 | 240 | 0.02 | HOMO → LUMO+1 (n → π*) |

Note: This data is illustrative and based on typical values for similar pyridine derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for understanding the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, transition states, and products.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves several key steps, such as the introduction of the difluoroethyl group onto the pyridine ring and the subsequent amination. Density Functional Theory (DFT) can be used to locate and characterize the transition state (TS) for these crucial steps. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For a hypothetical synthetic step, such as a nucleophilic aromatic substitution to introduce the amine group, computational chemists would model the starting materials (e.g., a halogenated precursor of 2-(1,1-difluoroethyl)pyridine (B53221) and an ammonia (B1221849) equivalent) and the final product. They would then use algorithms to find the transition state structure connecting these two minima. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Analysis of Chemical Transformations

Once the reactants, products, and transition states are identified and their energies calculated, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate. The height of the energy barrier from the reactants to the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate.

Table 2: Hypothetical Energy Profile Data for a Synthetic Step of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -18.7 |

Note: This data is for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Sampling

While the previous methods focus on static structures, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space.

For a molecule like this compound, MD simulations would be particularly useful to study the rotation around the C-C bond connecting the difluoroethyl group to the pyridine ring and the inversion of the amine group. These simulations, often performed in a simulated solvent box to mimic physiological or reaction conditions, can reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or how its shape influences its reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Principles for this compound and its Derivatives

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For this compound and a hypothetical set of its derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity of these compounds would need to be determined experimentally.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Similarly, a QSPR study could be conducted to predict properties like solubility, boiling point, or chromatographic retention time based on the molecular structure. These models are valuable in the early stages of drug discovery and material science for prioritizing which compounds to synthesize and test.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Advanced Analytical Methodologies for the Characterization of 2 1,1 Difluoroethyl Pyridin 3 Amine

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 2-(1,1-Difluoroethyl)pyridin-3-amine (C₇H₈F₂N₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed. The expected monoisotopic mass can be calculated, and the high resolution of the instrument would allow for differentiation from other compounds with the same nominal mass. Furthermore, the isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, would be observed and compared with the theoretical pattern to further validate the elemental composition.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈F₂N₂ |

| Calculated Monoisotopic Mass | 158.0659 g/mol |

| Calculated Molecular Weight | 158.15 g/mol |

Note: This table represents theoretical data, as experimental HRMS data for this specific compound is not available in the searched literature.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of organic molecules. A suite of experiments including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, would be utilized to elucidate the connectivity and spatial relationships of the atoms in this compound.

¹H NMR: Would show the chemical shifts, integration, and coupling constants for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the difluoroethyl group.

¹³C NMR: Would reveal the chemical shifts for each of the seven carbon atoms in the molecule.

¹⁹F NMR: Is crucial for observing the fluorine atoms of the difluoroethyl group.

COSY (Correlation Spectroscopy): Would establish the correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the pyridine ring.

Without experimental spectra, a detailed analysis and data table of chemical shifts and coupling constants cannot be provided.

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, or weaker C-H···F interactions. No published crystal structure for this compound was found in the conducted searches.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral)

The molecule this compound is not chiral as it does not possess a stereocenter and lacks any other elements of chirality. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) are not applicable for its stereochemical assignment.

Vibrational Spectroscopy (Advanced FTIR and Raman Techniques) for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FTIR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-F stretching of the difluoroethyl group (in the 1000-1200 cm⁻¹ region).

Raman Spectroscopy: Would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Advanced techniques could be used to study polymorphism if the compound crystallizes in different forms. However, no specific FTIR or Raman spectra for this compound are available in the public domain.

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection

The synthesis of this compound could be monitored in real-time using in situ spectroscopic techniques such as ReactIR (FTIR) or process NMR. These methods would allow for the tracking of the concentration of reactants, intermediates, and the final product over the course of the reaction. This information is valuable for optimizing reaction conditions, understanding reaction kinetics, and identifying any transient intermediates. No studies employing in situ monitoring for the synthesis of this specific compound have been reported in the searched literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 1,1 Difluoroethyl Pyridin 3 Amine Derivatives

Rational Design Strategies Based on the 2-(1,1-Difluoroethyl)pyridin-3-amine Scaffold

The rational design of novel therapeutic agents often utilizes a "privileged scaffold" approach, where a core molecular structure is known to interact with a particular class of biological targets. The 2-substituted-3-aminopyridine framework is one such scaffold. Design strategies for derivatives of this compound would likely focus on several key areas:

Target-Based Design: If a biological target for this scaffold were identified, computational methods such as molecular docking could be employed to predict binding modes. The pyridine (B92270) ring can act as a hydrogen bond acceptor, while the 3-amino group can serve as a hydrogen bond donor. The 1,1-difluoroethyl group, with its specific steric and electronic properties, would be modeled within the target's binding pocket to identify opportunities for favorable interactions or regions where modification is required.

Bioisosteric Replacement: The 1,1-difluoroethyl group itself can be considered a bioisostere of other functionalities. For instance, its size and lipophilicity could be compared to isopropyl or cyclopropyl (B3062369) groups. Medicinal chemists might systematically replace this group to probe the steric and electronic requirements of the binding site.

Scaffold Hopping: In cases where a known ligand for a target exists, fragments of that ligand could be replaced with the this compound scaffold to generate novel intellectual property and potentially improved pharmacological properties.

Influence of Substituent Modifications on Molecular Properties and Reactivity

Modifications to the core structure of this compound would be expected to significantly impact its physicochemical properties, which in turn influence its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Pyridine Ring Substitutions: Adding substituents to the 4, 5, or 6 positions of the pyridine ring would alter the molecule's electronics, lipophilicity, and metabolic stability. For example, electron-withdrawing groups could lower the basicity (pKa) of the pyridine nitrogen, which might affect its solubility and interactions with biological targets.

Table 1: Predicted Effects of Substitutions on Physicochemical Properties

| Substitution Position | Substituent Type | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Basicity (pKa) |

|---|---|---|---|

| Pyridine C4, C5, C6 | Halogen (e.g., -Cl, -F) | Increase | Decrease |

| Pyridine C4, C5, C6 | Methoxy (-OCH3) | Minor Increase | Increase |

| Amine (N-H) | Acetyl (-C(O)CH3) | Increase | Decrease Significantly |

This table is illustrative and based on general principles of medicinal chemistry.

Role of the Fluoroethyl Moiety in Molecular Recognition and Binding (Mechanistic Focus)

The 1,1-difluoroethyl group is a critical feature of this scaffold, imparting unique properties that are increasingly utilized in drug design.

Conformational Effects: The gem-difluoro group can influence the preferred conformation of the ethyl side chain. This conformational constraint can be beneficial for binding to a specific protein pocket by reducing the entropic penalty of binding.

Metabolic Stability: The carbon atom bearing the two fluorine atoms is less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of the drug candidate.

Lipophilicity and Hydrogen Bonding: While fluorine is highly electronegative, the introduction of a difluoromethyl or difluoroethyl group often increases lipophilicity compared to a non-fluorinated alkyl group. Furthermore, the fluorine atoms can participate in weak hydrogen bonds (C-F---H-X) or other non-covalent interactions with protein residues, contributing to binding affinity.

Impact of the Amine Functionality on Derivative Biological Interactions (Mechanistic Focus)

The 3-amino group is a key pharmacophoric feature, acting as a versatile interaction point.

Hydrogen Bonding: As a primary amine, it can act as a hydrogen bond donor. This is a common interaction motif in protein-ligand binding, often anchoring the molecule in the active site. For example, it could interact with the backbone carbonyls of the protein or with acidic residues like aspartate or glutamate.

Salt Bridge Formation: If the binding pocket contains an acidic residue and the pyridine nitrogen is protonated, the 3-amino group could be involved in a network of interactions that stabilize the complex.

Vector for Further Derivatization: The amine serves as a chemical handle to attach larger substituents. These substituents can be designed to pick up additional interactions in other regions of the binding pocket, thereby increasing potency and selectivity.

Development of Chemical Probes and Ligands Derived from this compound

A chemical probe is a small molecule used to study and manipulate a biological system. To develop a probe from the this compound scaffold, several steps would be necessary, assuming a specific biological target has been identified and validated.

SAR Confirmation: A focused library of analogs would be synthesized to confirm the structure-activity relationship and identify a potent and selective lead compound.

Introduction of a Linker: A chemically tractable position on the lead compound, often distal to the key binding elements, would be identified. A linker (e.g., an alkyl chain) would be attached, typically via the 3-amino group or a less critical position on the pyridine ring.

Attachment of a Reporter Group: A reporter group, such as a fluorescent dye (e.g., fluorescein), a biotin (B1667282) tag for affinity purification, or a photo-affinity label for covalent modification of the target, would be conjugated to the linker.

Table 2: Components of a Hypothetical Chemical Probe

| Component | Example | Function |

|---|---|---|

| Scaffold | This compound derivative | Provides binding affinity and selectivity for the target protein. |

| Linker | Polyethylene glycol (PEG) chain | Provides spatial separation between the scaffold and the reporter group to minimize interference with binding. |

This table represents a hypothetical design for a chemical probe.

Applications of 2 1,1 Difluoroethyl Pyridin 3 Amine in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The primary role of 2-(1,1-difluoroethyl)pyridin-3-amine in the scientific landscape is as a versatile building block. The presence of the amine group allows for a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of more intricate molecular architectures. The difluoroethyl moiety imparts unique electronic properties and can enhance the metabolic stability and binding affinity of resulting molecules, making it an attractive component in medicinal chemistry and agrochemical research.

Chemical suppliers list this compound as an intermediate, suggesting its use in the synthesis of larger, more complex molecules. While specific, publicly documented examples of its incorporation into complex natural products or pharmaceuticals are limited, its structural motifs are found in various patented compounds, particularly within the agrochemical sector. For instance, derivatives of 2,2-difluoroethylamine (B1345623) are noted as important intermediates in the synthesis of insecticidally effective enaminocarbonyl compounds. This suggests a likely, albeit not explicitly detailed, role for this compound in the research and development of new active ingredients.

Table 1: Key Reactive Sites and Potential Transformations

| Functional Group | Potential Reactions | Resulting Structures |

| 3-amino group | Acylation, Alkylation, Sulfonylation, Diazotization | Amides, secondary/tertiary amines, sulfonamides, azo compounds |

| Pyridine (B92270) ring | N-oxidation, Electrophilic substitution (under harsh conditions) | Pyridine N-oxides, substituted pyridines |

| 2-(1,1-difluoroethyl) group | Can influence the reactivity of the pyridine ring through electronic effects | Modifies properties of downstream products |

Role in the Design and Development of Novel Catalysts and Ligands

The pyridine nitrogen and the exocyclic amine group of this compound offer potential coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been successfully employed in a wide array of catalytic transformations. The electronic properties of the pyridine ring, and consequently the donor ability of the nitrogen atoms, can be modulated by substituents. The electron-withdrawing nature of the difluoroethyl group in this compound could influence the stability and reactivity of its metal complexes.

Despite this potential, there is a notable absence of specific research detailing the synthesis and catalytic application of metal complexes derived from this particular ligand. General studies on pyridine-based ligands demonstrate their effectiveness in reactions such as cross-coupling, hydrogenation, and oxidation. It is plausible that ligands derived from this compound could offer unique catalytic activities, but this remains an area for future investigation.

Integration into Functional Polymers and Advanced Materials (e.g., sensors, optoelectronic materials)

Fluorinated polymers and materials often exhibit desirable properties such as thermal stability, chemical resistance, and unique optical and electronic characteristics. The incorporation of fluorinated building blocks like this compound into polymer backbones or as side chains could lead to the development of advanced materials with tailored properties. The pyridine moiety itself can impart specific functionalities, including the ability to participate in hydrogen bonding and coordinate with metals, which can be exploited in the design of sensors and optoelectronic materials.

However, the scientific literature currently lacks specific examples of polymers or advanced materials that explicitly incorporate this compound. The potential exists for its use in the synthesis of, for example, polyamides or polyimides through reactions involving the amine group, or in the creation of functional materials where the pyridine unit can interact with analytes or influence photophysical properties. Further research is needed to explore and realize these possibilities.

Development of Fluorescent Probes and Imaging Agents (Non-Clinical)

Pyridine derivatives are frequently used as scaffolds for the development of fluorescent probes and imaging agents due to their favorable photophysical properties and their ability to be chemically modified to interact with specific analytes or biological targets. The introduction of a difluoroethyl group can modulate the fluorescence quantum yield and emission wavelength of a fluorophore.

While there is extensive research on pyridine-based fluorescent probes for various applications, including the detection of metal ions and bioimaging, there are no specific reports on the development of such probes derived directly from this compound. The foundational structure of this compound, however, provides a strong starting point for the design of novel fluorescent sensors. The amine group can be readily derivatized to introduce a signaling unit or a recognition moiety for a target analyte. The development of non-clinical imaging agents based on this scaffold is a promising but as yet unexplored area of research.

Emerging Research Frontiers and Future Perspectives on 2 1,1 Difluoroethyl Pyridin 3 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The landscape of chemical research is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML), offering powerful tools for accelerating the design and synthesis of novel molecules like 2-(1,1-difluoroethyl)pyridin-3-amine. These computational approaches can process vast datasets to identify promising molecular candidates and predict viable synthetic pathways, thereby streamlining the discovery pipeline. nih.govmdpi.com

In the realm of synthesis, AI is making significant strides in computer-aided synthesis planning (CASP). nih.gov Retrosynthesis algorithms can analyze the structure of this compound and suggest multiple disconnection strategies, leading to the discovery of more efficient or novel synthetic routes. mdpi.com These tools can also predict reaction outcomes and suggest optimal reaction conditions, reducing the number of failed experiments and accelerating the "make" phase of the design-make-test-analyze cycle. nih.gov

Table 1: Potential AI/ML Applications in the Study of this compound

| Application Area | AI/ML Technique | Objective for this compound |

| Compound Design | Generative Adversarial Networks (GANs) | Design of novel derivatives with improved target affinity and selectivity. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs. |

| Synthesis Planning | Retrosynthesis Prediction Models | Identify more efficient, cost-effective, or environmentally friendly synthetic routes. nih.govmdpi.com |

| Reaction Optimization | Bayesian Optimization | Refine reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity. nih.gov |

Chemoenzymatic and Biocatalytic Approaches for Synthesis and Derivatization

In the quest for more sustainable and efficient chemical manufacturing, chemoenzymatic and biocatalytic methods are emerging as powerful alternatives to traditional synthetic routes. These approaches leverage the high selectivity and mild reaction conditions of enzymes to produce complex molecules like this compound and its derivatives.

The synthesis of fluorinated pyridines can be achieved through highly stereoselective chemoenzymatic strategies. cgl.org.cn For instance, transaminases are being investigated for the asymmetric synthesis of chiral amines from prochiral ketones, a method that could be adapted for the amination step in the synthesis of derivatives of this compound. cgl.org.cn Reductive aminases also offer a sustainable route to chiral fluorinated amines. nih.gov Additionally, lipase-catalyzed kinetic resolutions can be employed to separate racemic mixtures of fluorinated amine precursors. cgl.org.cn

The direct incorporation of fluorine can also be achieved using specialized enzymes. Fluorinases, for example, catalyze the formation of a C-F bond through a nucleophilic substitution mechanism, offering a green alternative for introducing fluorine into organic molecules. nih.govacsgcipr.org While the substrate scope is currently a limitation, ongoing research in enzyme engineering aims to broaden their applicability. For derivatization, other enzymes can be used to selectively modify the this compound scaffold, for example, by acylation of the amine group, to generate a library of compounds for screening.

Expansion of Reactivity Profiles and Novel Transformation Discoveries

The presence of the electron-withdrawing 1,1-difluoroethyl group significantly influences the electronic properties of the pyridine (B92270) ring in this compound, enhancing its reactivity and opening doors to novel chemical transformations. evitachem.com This unique electronic nature can be exploited to develop new synthetic methodologies.

The pyridine ring in this compound is a candidate for various cross-coupling reactions to introduce further complexity. Modern palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for forming new carbon-carbon bonds on pyridine scaffolds. researchgate.netdigitellinc.com Research into novel catalytic systems could enable the selective functionalization at various positions of the pyridine ring of this compound. The amine group itself can also be a handle for transformations; for instance, methods are being developed to convert benzylic primary amines into diarylmethanes via cross-coupling of pyridinium (B92312) salts, a strategy that could potentially be adapted. nih.gov

Furthermore, the activated nature of the pyridine ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. orgsyn.org This allows for the displacement of leaving groups on the ring by a variety of nucleophiles, providing a direct route to a diverse range of derivatives. The development of direct C-H fluorination techniques for pyridines also presents an intriguing possibility for synthesizing related fluorinated structures under mild conditions. orgsyn.orgresearchgate.net

Interdisciplinary Research Integrating Chemical Biology and Material Sciences

The unique structural and electronic features of this compound make it a valuable building block for interdisciplinary research, bridging the gap between chemical biology and material sciences. Organofluorine compounds are widely used in pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov

In chemical biology, fluorinated molecules are often used as chemical probes to study biological systems. The fluorine atoms can enhance metabolic stability and modulate the physicochemical properties of a molecule, such as lipophilicity and pKa. acs.org Derivatives of this compound could be developed as specific enzyme inhibitors or as ligands for receptors. Furthermore, the incorporation of isotopes like fluorine-18 (B77423) is a key strategy in the development of positron emission tomography (PET) tracers for in vivo imaging, and this scaffold could be a candidate for such applications. nih.gov

In material sciences, the incorporation of fluorine can significantly alter the properties of organic materials. researchgate.net Fluorinated compounds are used in the development of fluorophores for imaging and sensing applications, as the fluorine atoms can influence the photophysical properties of a dye. nih.gov The this compound moiety could be incorporated into polymers or other materials to create substances with tailored electronic, optical, or surface properties.

Development of Next-Generation Analytical Techniques for Real-Time Monitoring

The optimization and scale-up of synthetic processes for fine chemicals like this compound rely on a deep understanding of reaction kinetics and mechanisms. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing processes through real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comlongdom.orgwikipedia.org

Next-generation analytical techniques are central to the implementation of PAT. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.com For reactions involving fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful tool for real-time monitoring, enabling optimization of reaction conditions to improve yield and minimize environmental impact. magritek.com

The data generated from these online techniques can be used to build kinetic models of the reaction, leading to a more profound process understanding. This data-rich approach is especially valuable for continuous flow chemistry, where real-time monitoring is essential for process control and quality assurance. researchgate.net The application of PAT to the synthesis of this compound could lead to more robust, efficient, and safer manufacturing processes. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,1-Difluoroethyl)pyridin-3-amine, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via microwave-assisted protocols or cross-coupling reactions.

- Microwave-assisted synthesis (e.g., for substituted pyridin-3-amine derivatives) involves halogenated intermediates and acetamide precursors under controlled microwave irradiation, optimizing reaction time and temperature .

- Suzuki-Miyaura cross-coupling (e.g., for 2-(2-chlorophenyl)pyridin-3-amine) uses arylboronic acids with nitro-substituted pyridines, followed by chemical reduction (e.g., catalytic hydrogenation) to yield the amine .

- Key Parameters : Temperature (80–120°C), catalyst loading (e.g., Pd/C), and solvent polarity significantly affect regioselectivity and isolated yields (typically 30–70%).

Q. How can researchers characterize the physical and chemical properties of this compound?

- Analytical Techniques :

- Molecular Formula : C₇H₈F₂N₂ (MW: 158.15 g/mol) .

- Spectroscopy : Use -NMR and -NMR to confirm difluoroethyl and pyridine ring substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Keep in airtight containers at 2–8°C in a dark, dry environment .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve regioselectivity in pyridine ring functionalization?

- Experimental Design :

- Vary microwave power (100–300 W) and solvent systems (e.g., DMF vs. ethanol) to study reaction kinetics.

- Use kinetic profiling to identify intermediates and optimize stepwise additions of halogenated reagents .

- Data Analysis : Compare isolated yields and purity (HPLC) across conditions to identify optimal parameters.

Q. What are the mechanistic challenges in achieving regioselective difluoroethylation of the pyridine ring?

- Contradictions in Literature :

- Radical-based arylation (e.g., via arylhydrazines) may produce low yields (<30%) due to competing side reactions .

- Cross-coupling methods face limitations in steric hindrance from the difluoroethyl group.

- Resolution Strategies :

- Introduce directing groups (e.g., nitro or acetamide) to enhance regiocontrol .

- Computational modeling (DFT) to predict transition states and guide catalyst selection.

Q. How does computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?

- Methodology :

- Perform DFT calculations to map electron density on the pyridine ring and difluoroethyl group.

- Simulate binding affinities with biological targets (e.g., enzymes) using molecular docking .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Case Study :

- Suzuki-Miyaura coupling for pyridin-3-amine derivatives yields ~30% , while microwave methods achieve higher yields (50–70%) but require specialized equipment .

- Resolution :

- Hybrid approaches (e.g., microwave-enhanced cross-coupling) to balance efficiency and accessibility.

- Systematic screening of palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.